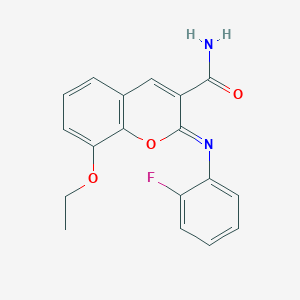

(Z)-8-ethoxy-2-((2-fluorophenyl)imino)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

8-ethoxy-2-(2-fluorophenyl)iminochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3/c1-2-23-15-9-5-6-11-10-12(17(20)22)18(24-16(11)15)21-14-8-4-3-7-13(14)19/h3-10H,2H2,1H3,(H2,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFAVTRDWKFWRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=NC3=CC=CC=C3F)C(=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds, it is likely that this compound affects multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The bioavailability of EF-24 was 60% after oral administration and 35% after intraperitoneal administration. These findings may provide some insight into the ADME properties of (Z)-8-ethoxy-2-((2-fluorophenyl)imino)-2H-chromene-3-carboxamide.

Result of Action

Similar compounds have been shown to exhibit a wide range of biological activities, suggesting that this compound may have diverse molecular and cellular effects.

Biological Activity

(Z)-8-ethoxy-2-((2-fluorophenyl)imino)-2H-chromene-3-carboxamide is a synthetic compound that belongs to the chromene family, which is known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chromene core with an ethoxy group and a fluorophenyl imino substituent, which may influence its biological activity. The presence of electron-withdrawing groups such as fluorine can enhance the compound's reactivity and interaction with biological targets.

Antioxidant Activity

Chromenes are recognized for their antioxidant properties. Studies indicate that compounds with similar structures exhibit significant free radical scavenging activities. The antioxidant potential of this compound could be attributed to the electron-rich nature of the chromene moiety, which can donate electrons to neutralize free radicals.

Anticancer Properties

Research has shown that chromene derivatives can induce apoptosis in cancer cells. The imino group in this compound may enhance its ability to interact with DNA or inhibit specific enzymes involved in cancer cell proliferation. Preliminary studies suggest that this compound could inhibit the growth of various cancer cell lines, although specific data on this compound is limited.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chromene derivatives. For example, related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes. This compound may exhibit similar properties, although specific antimicrobial efficacy data is still under investigation.

The biological activity of this compound can be elucidated through several proposed mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- DNA Interaction : Its structure suggests potential intercalation with DNA, leading to disruptions in replication and transcription processes.

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound could protect cells from oxidative stress, contributing to its anticancer and neuroprotective effects.

Research Findings

A summary of selected studies related to similar compounds provides insights into the potential biological activities of this compound:

Case Studies

- Anticancer Efficacy : A study on a related chromene derivative showed a dose-dependent reduction in cell viability in breast cancer cell lines, suggesting that modifications to the chromene structure could enhance anticancer properties.

- Antimicrobial Testing : Another investigation revealed that a structurally analogous compound exhibited MIC values as low as 0.25 μg/mL against Staphylococcus aureus, indicating strong antimicrobial potential that may be applicable to this compound.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Ethoxy vs. Methoxy: Ethoxy analogs (e.g., target compound and ) exhibit higher lipophilicity (logP ~3.5 vs.

- Halogen vs. Alkyl Substituents : The 2-fluorophenyl group in the target compound provides stronger electronegativity compared to 2-chlorophenyl (compound 15) or methyl groups, enhancing dipole interactions in enzyme binding pockets .

- Positional Isomerism : Para-substituted aryl groups (e.g., 4-methylphenyl in ) allow unhindered planar stacking with aromatic residues in proteins, while ortho-substituents (e.g., 2-methylphenyl in ) disrupt optimal binding .

Carboxamide Modifications

- Acetylation of the carboxamide (e.g., ) reduces hydrogen-bond donor capacity but improves metabolic stability by blocking deamidation pathways .

Stereochemical Considerations

- The Z-configuration (observed in ) ensures proper alignment of the imino group with target binding sites. E-isomers show reduced activity due to steric clashes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.